molecular formula C14H21BrINO3 B2619201 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide CAS No. 1107060-72-9

4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide

Cat. No.: B2619201
CAS No.: 1107060-72-9
M. Wt: 458.134
InChI Key: GJBGMTJBICIITD-UHFFFAOYSA-M
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Description

4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide is a complex organic compound that features a bromophenoxy group, a hydroxypropyl chain, and a morpholin-4-ium iodide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate epoxide, such as epichlorohydrin, under basic conditions to form 4-(3-bromophenoxy)-2-hydroxypropyl intermediate.

    Morpholine Derivatization: The intermediate is then reacted with N-methylmorpholine in the presence of a suitable base, such as sodium hydride, to form the morpholin-4-ium derivative.

    Iodide Exchange: Finally, the bromide ion is exchanged with iodide using an iodide salt, such as sodium iodide, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxypropyl chain can be oxidized to form corresponding ketones or reduced to form alcohols.

    Esterification and Etherification: The hydroxy group can react with acids or alkyl halides to form esters or ethers, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.

    Etherification: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Nucleophilic Substitution: Products include substituted phenoxy derivatives.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols.

    Esterification and Etherification: Products include esters and ethers, respectively.

Scientific Research Applications

4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It may be used in studies investigating its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can participate in binding interactions, while the morpholin-4-ium moiety can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide
  • 4-(3-(4-Fluorophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide
  • 4-(3-(4-Methylphenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide

Uniqueness

4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide is unique due to the presence of the bromine atom, which can impart specific reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance binding interactions with biological targets. Additionally, the compound’s structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-bromophenoxy)-3-(4-methylmorpholin-4-ium-4-yl)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrNO3.HI/c1-16(6-8-18-9-7-16)10-13(17)11-19-14-4-2-12(15)3-5-14;/h2-5,13,17H,6-11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBGMTJBICIITD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)CC(COC2=CC=C(C=C2)Br)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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